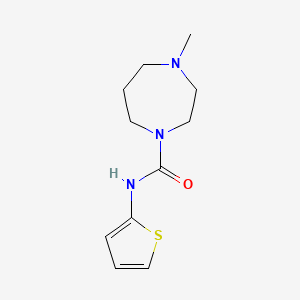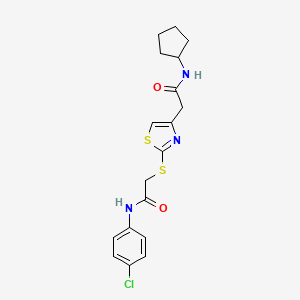![molecular formula C16H21NO4 B2473126 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide CAS No. 900006-99-7](/img/structure/B2473126.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely make this compound rigid and possibly stereochemically interesting .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in various reactions such as hydrolysis or condensation, and the methoxy group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and methoxy groups could make this compound soluble in polar solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide:
Antimicrobial Agents
Research has indicated that spiroketal compounds, including N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide, exhibit significant antimicrobial properties. These compounds can be synthesized and tested for their efficacy against a range of bacterial and fungal pathogens, potentially leading to the development of new antimicrobial drugs .
Catalysis in Organic Synthesis
The spiroketal structure of this compound can act as a catalyst in various organic reactions. Its ability to stabilize transition states and intermediates makes it useful in facilitating complex chemical transformations. This application is particularly valuable in the synthesis of fine chemicals and pharmaceuticals .
Material Science
In material science, this compound can be used to develop new polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. This makes it suitable for applications in coatings, adhesives, and high-performance materials .
Biological Probes
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide can be used as a biological probe to study various biochemical processes. Its ability to interact with specific biomolecules allows researchers to investigate enzyme activities, protein-protein interactions, and cellular signaling pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Medicinal Chemistry
Medicinal chemists can utilize this compound to design and synthesize new drug candidates. Its structural features allow for the exploration of structure-activity relationships, aiding in the optimization of pharmacokinetic and pharmacodynamic properties. This application is fundamental in the drug discovery and development process.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for use as a drug, its mechanism of action would involve interacting with biological targets in the body.
Safety and Hazards
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-6-4-12(5-7-13)15(18)17-10-14-11-20-16(21-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGLBAWUWWXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2473050.png)

![4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473052.png)
![2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2473054.png)
![N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2473056.png)

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2473058.png)
![N-cyano-3-ethyl-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B2473059.png)
![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)
![1-benzyl-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473061.png)

![2-[(2,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2473065.png)
